molecular formula C13H19BO3 B14392680 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 89561-49-9

5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14392680
CAS No.: 89561-49-9
M. Wt: 234.10 g/mol
InChI Key: QZSRDFQWGUZMFW-UHFFFAOYSA-N
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Description

5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds containing boron are often used in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane likely involves the reaction of phenol derivatives with boron-containing reagents under controlled conditions. Typical reagents might include boronic acids or boron halides, and the reaction could be facilitated by catalysts or specific solvents.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis process. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane may undergo various types of chemical reactions, including:

    Oxidation: Conversion to boronic acids or other oxidized forms.

    Reduction: Reduction of the boron center to form different boron-containing species.

    Substitution: Replacement of the phenoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a variety of functionalized boron compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane could be used as a building block for the synthesis of more complex molecules. Its boron-containing structure might make it useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology and Medicine

In biology and medicine, boron-containing compounds are often explored for their potential therapeutic properties. This compound might be investigated for its ability to interact with biological molecules, potentially leading to new drugs or diagnostic agents.

Industry

In industry, such compounds could be used in the development of new materials, including polymers and advanced composites. Their unique chemical properties might also make them useful in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action for 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. In a chemical context, its boron center could participate in various catalytic cycles or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other boron-containing organic molecules, such as boronic acids, boronate esters, and boron-dipyrromethene (BODIPY) dyes.

Uniqueness

What sets 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane apart might be its specific combination of functional groups, which could confer unique reactivity or properties. For example, the presence of both a phenoxy group and a dioxaborinane ring might make it particularly versatile in certain chemical reactions.

Properties

CAS No.

89561-49-9

Molecular Formula

C13H19BO3

Molecular Weight

234.10 g/mol

IUPAC Name

5-methyl-5-phenoxy-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C13H19BO3/c1-11(2)14-15-9-13(3,10-16-14)17-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

QZSRDFQWGUZMFW-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)OC2=CC=CC=C2)C(C)C

Origin of Product

United States

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